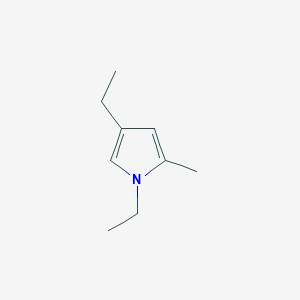

1,4-Diethyl-2-methyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Diethyl-2-methyl-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Agents : Research has indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, compounds similar to 1,4-diethyl-2-methyl-1H-pyrrole have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. A study demonstrated that specific pyrrole derivatives effectively inhibited cancer cell growth at nanomolar concentrations by disrupting microtubule dynamics .

- Antibacterial Activity : Pyrrole derivatives have been identified as potential antibacterial agents. The structural motifs present in 1,4-diethyl-2-methyl-1H-pyrrole could be modified to enhance activity against bacterial strains by targeting specific enzymes involved in bacterial DNA replication .

- Biological Activity Modulation : The introduction of various substituents on the pyrrole ring can modulate biological activity, making it a versatile scaffold for drug design. For example, halogenated pyrroles have shown promise as inhibitors of bacterial DNA gyrase B, demonstrating the importance of structural modifications in enhancing pharmacological properties .

Materials Science Applications

- Conductive Polymers : Pyrrole derivatives are utilized in the synthesis of conductive polymers due to their ability to undergo oxidative polymerization. The incorporation of 1,4-diethyl-2-methyl-1H-pyrrole into polymer matrices can enhance electrical conductivity and stability, making them suitable for applications in organic electronics and sensors.

- Dyes and Pigments : The vibrant color properties of pyrroles make them suitable for use in dyes and pigments. The modification of 1,4-diethyl-2-methyl-1H-pyrrole can lead to new colorants with improved lightfastness and environmental stability.

Synthetic Organic Chemistry Applications

- Building Blocks for Complex Molecules : Due to its reactive nature, 1,4-diethyl-2-methyl-1H-pyrrole serves as a vital building block in organic synthesis. It can participate in various reactions such as cycloadditions and cross-coupling reactions to form more complex structures .

- Stable Isotope Labeling : The ability to incorporate stable isotopes into the pyrrole structure allows researchers to track metabolic pathways and understand biological processes better. This application is particularly relevant in pharmacokinetics and drug metabolism studies .

Table 1: Summary of Key Studies on 1,4-Diethyl-2-methyl-1H-pyrrole

Propiedades

Número CAS |

198344-74-0 |

|---|---|

Fórmula molecular |

C9H15N |

Peso molecular |

137.22 g/mol |

Nombre IUPAC |

1,4-diethyl-2-methylpyrrole |

InChI |

InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |

Clave InChI |

KEPODWRGPQXVPH-UHFFFAOYSA-N |

SMILES |

CCC1=CN(C(=C1)C)CC |

SMILES canónico |

CCC1=CN(C(=C1)C)CC |

Sinónimos |

1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.